molecular formula C25H18N2O4 B304483 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Cat. No. B304483
M. Wt: 410.4 g/mol
InChI Key: RNCYOTIGFIMBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid, also known as DAPTA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the family of CCR5 antagonists, which are compounds that inhibit the function of the CCR5 receptor, a protein found on the surface of certain immune cells.

Mechanism of Action

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid works by binding to the CCR5 receptor on the surface of immune cells, which prevents the entry of certain viruses, including HIV, into the cell. This mechanism of action has been extensively studied and validated in vitro and in vivo. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-viral and anti-inflammatory effects, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have immunomodulatory properties, which may have implications for its use in the treatment of various immune-related diseases. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been shown to have a long half-life, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its high purity and yield, which makes it a viable compound for scientific research. In addition, its well-characterized mechanism of action and low toxicity profile make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its relatively high cost, which may limit its use in large-scale experiments. In addition, the specificity of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid for the CCR5 receptor may limit its use in the treatment of diseases that do not involve this receptor.

Future Directions

There are several potential future directions for the use of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in scientific research. One area of interest is the development of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid-based therapies for the treatment of HIV/AIDS and other viral infections. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid may have potential as a therapeutic agent for autoimmune diseases and other immune-related disorders. Further research is needed to fully explore the potential of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in these areas, as well as to optimize its synthesis and reduce its cost.

Synthesis Methods

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is synthesized using solid-phase peptide synthesis, a technique commonly used in the production of synthetic peptides. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid added in a specific order. The final product is then cleaved from the resin and purified through chromatography. The synthesis of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been optimized to produce high yields of pure product, making it a viable compound for scientific research.

Scientific Research Applications

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its main application is in the field of HIV/AIDS, where it has been shown to inhibit the entry of HIV into host cells by blocking the CCR5 receptor. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis C and influenza. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of autoimmune diseases.

properties

Product Name

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

3,15-diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

InChI

InChI=1S/C25H18N2O4/c28-24(29)20-14-5-1-3-7-18(14)26-22-13-9-12(10-16(20)22)23-17(11-13)21(25(30)31)15-6-2-4-8-19(15)27-23/h1-8,12-13H,9-11H2,(H,28,29)(H,30,31)

InChI Key

RNCYOTIGFIMBBD-UHFFFAOYSA-N

SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

Canonical SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.